
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine, also known as DOM or STP, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the year 1960 by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is known for its potent hallucinogenic effects and has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin levels in the brain. This results in a distortion of sensory perception, altered thought processes, and hallucinations. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, muscle tension, and tremors. These effects are believed to be due to the activation of the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of serotonin in the brain. However, its potent hallucinogenic effects and potential for abuse make it difficult to work with and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and post-traumatic stress disorder. Further studies are needed to understand its mechanism of action and potential side effects. Another area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of various psychiatric disorders. Finally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine involves the condensation of 3,4-dimethoxyphenylacetone and phenylacetone with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propanamine has been used in various scientific research studies to understand its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects. This compound has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-phenylpropan-2-amine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11,18H2,1-2H3 |
Clave InChI |
SWZAGONAANKISE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
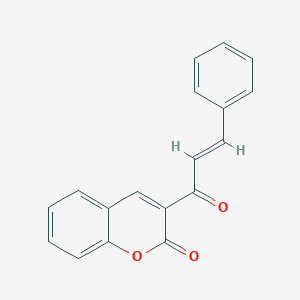
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
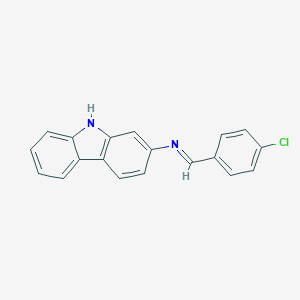
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
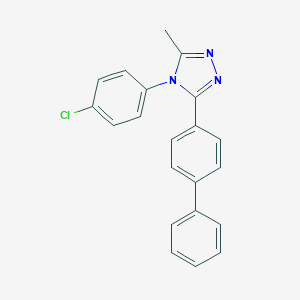
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
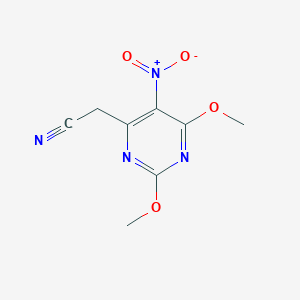
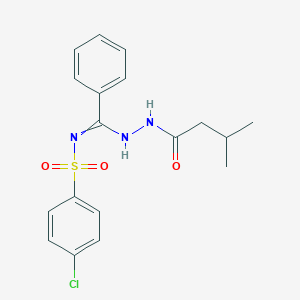

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)